N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
N-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a thiazole core linked to a biphenyl group and a 3,4-dimethoxybenzamide moiety. Its synthesis likely involves multi-step reactions, including amide coupling and heterocycle formation, as inferred from analogous protocols in the literature . Structural confirmation would rely on spectral techniques (e.g., NMR, IR) and crystallography, as seen in related compounds .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-21-13-12-19(14-22(21)29-2)23(27)26-24-25-20(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDKAOIVDZZZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzoic acid with an appropriate thiazole derivative under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then coupled with 4-(4-phenylphenyl)amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: Electrophilic aromatic substitution can occur at the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and partially reduced intermediates.
Substitution: Halogenated benzamides and other substituted derivatives.
Scientific Research Applications
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling pathways. The thiazole ring and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Biphenyl-Containing Compounds
- VFV [(R)-N-(1-(3,4′-difluoro-[1,1′-biphenyl]-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Core Structure: Biphenyl linked to imidazole and oxadiazole rings. Key Differences: Replaces the thiazole in the target compound with oxadiazole and imidazole groups. Activity: Demonstrated antiprotozoal activity against Trypanosoma cruzi via sterol 14α-demethylase inhibition, highlighting the role of biphenyl groups in targeting parasitic enzymes .
Thiazole Derivatives
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]
- Core Structure : Triazole-thione with sulfonyl and fluorophenyl groups.
- Key Differences : Sulfonyl and triazole moieties instead of benzamide and thiazole.
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization, contrasting with the target compound’s likely amide coupling steps .
Spectral and Physicochemical Properties
Biological Activity
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and other pharmacological effects.
The molecular formula for this compound is , with a molecular weight of approximately 393.5 g/mol. The compound features a thiazole ring and methoxy-substituted benzene rings that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the thiazole moiety followed by the introduction of biphenyl and methoxy groups through various coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated in vitro against various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 2.5 | Induction of apoptosis; cell cycle arrest via AKT/ERK inhibition |
| A549 | 3.0 | Inhibition of cell migration; reduction in IL-6 and TNF-α levels |
The MTT assay was used to determine cell viability, while flow cytometry assessed apoptosis and cell cycle progression. The results indicate that this compound significantly inhibits cancer cell proliferation and induces apoptosis.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies using RAW264.7 macrophages showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses.
Case Studies
Several case studies have been conducted to further explore the biological activities of this compound:
- Study on Cell Migration : A scratch wound healing assay was performed on A549 cells treated with varying concentrations of the compound. Results indicated a significant reduction in cell migration at concentrations above 2 µM.
- Western Blot Analysis : Protein expression levels of key signaling pathways (AKT and ERK) were analyzed post-treatment, confirming that the compound effectively inhibited these pathways involved in cancer progression.
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may degrade heat-sensitive intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of triethylamine or DMAP accelerates amidation .
Q. Example Optimization Table :
| Step | Reagent/Condition | Yield Range | Reference |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux, 12h | 60–75% | |
| Benzamide coupling | EDCI/HOBt, DMF, 24h | 50–65% |
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at 3,4-positions) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 471.12) .
- X-ray Crystallography : Resolves 3D conformation using SHELX software for small-molecule refinement .
Basic: What preliminary biological screening assays are recommended?
Answer:
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC determination in HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Contradictions may arise from:
- Purity Issues : Validate compound purity (>95%) via HPLC before assays .
- Assay Variability : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Structural Confirmation : Re-examine NMR/X-ray data to rule out regioisomeric impurities .
Q. Example Workflow :
Reproduce synthesis with strict QC.
Test in parallel with positive/negative controls.
Use statistical tools (e.g., ANOVA) to assess significance .
Advanced: What strategies optimize the compound’s bioactivity through structural modification?
Answer:
- Functional Group Substitution : Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity and target binding .
- Scaffold Hybridization : Fuse with triazole or morpholine rings to improve pharmacokinetics .
Q. SAR Insights from Analogues :
| Modification | Observed Effect | Reference |
|---|---|---|
| 3,4-Dimethoxy | ↑ Anticancer activity | |
| Biphenyl-thiazole core | ↑ Enzyme inhibition |
Advanced: How is the mechanism of action studied for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or tubulin .
- Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .
- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
Advanced: How are computational methods integrated into experimental design?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic feasibility .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Corrogate substituent effects with bioactivity data from analogues .
Basic: What solvents and storage conditions are optimal for stability?
Answer:
- Solubility : DMSO (for biological assays) or chloroform (for synthesis) .
- Storage : –20°C under argon to prevent oxidation of thiazole and methoxy groups .
Advanced: How are regioselectivity challenges addressed during synthesis?
Answer:
- Directing Groups : Use nitro or sulfonyl groups to control coupling positions .
- Microwave-Assisted Synthesis : Enhances regioselectivity in thiazole cyclization .
Advanced: What analytical techniques resolve isomeric impurities?
Answer:
- Chiral HPLC : Separates enantiomers using cellulose-based columns .
- 2D NMR (NOESY) : Identifies spatial proximity of substituents to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
